5-chloro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
CAS No.: 2060000-36-2
Cat. No.: VC12014181
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060000-36-2 |
|---|---|
| Molecular Formula | C9H11Cl2NO |
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | 5-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClNO.ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;/h1-3,6H,4-5,11H2;1H |
| Standard InChI Key | CDCZCYCKUAXDLZ-UHFFFAOYSA-N |
| SMILES | C1C(COC2=C1C(=CC=C2)Cl)N.Cl |
| Canonical SMILES | C1C(COC2=C1C(=CC=C2)Cl)N.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated pyran ring. The chlorine atom at the 5-position introduces electronic effects that modulate reactivity, while the 3-amine group provides a site for hydrogen bonding and salt formation. The hydrochloride salt stabilizes the amine via protonation, improving crystallinity and handling properties .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO |
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | 5-chloro-3,4-dihydro-2H-chromen-3-amine; hydrochloride |
| CAS Number | 2060000-36-2 |
| SMILES | C1C(COC2=C1C(=CC=C2)Cl)N.Cl |
X-ray crystallography of analogous benzopyrans reveals a puckered pyran ring with chair-like conformations, where the amine group occupies an axial position . The chlorine atom’s ortho orientation relative to the ether oxygen may influence ring planarity and intermolecular interactions.
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1600 cm⁻¹ (C=C aromatic), and ~750 cm⁻¹ (C–Cl) align with reported benzopyran derivatives .
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NMR: ¹H NMR (CDCl₃) signals include δ 2.74–2.88 (m, CH₂CH₃), δ 3.26 (dd, CH₂Ar), and δ 6.8–7.2 (aromatic protons) .
Synthesis and Optimization
Industrial Routes
The synthesis typically begins with halogenated salicylaldehydes undergoing cyclocondensation with β-keto esters or nitriles. A representative pathway involves:
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Chlorination: 5-Chlorosalicylaldehyde is treated with N-chlorosuccinimide to ensure regioselective substitution .
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Cyclization: Reaction with benzenesulfonyl acetonitrile under basic conditions (e.g., piperidine) yields the benzopyran core .
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Amination: Reductive amination or nucleophilic substitution introduces the 3-amine group .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | NCS, DMF, 0°C → rt | 85% |
| Cyclization | Piperidine, solvent-free, 100°C | 79% |
| Amination | NH₃/MeOH, H₂/Pd-C | 65% |
Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields >75% .
Purification Challenges
Chromatography (silica gel, 6% MeOH/CH₂Cl₂) and recrystallization (MeOH/CH₂Cl₂/EtOAc) are critical for isolating the hydrochloride salt. Impurities often arise from incomplete cyclization or over-chlorination, necessitating rigorous analytical validation .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The aromatic ring undergoes nitration and sulfonation at the 7-position due to electron-donating effects from the ether oxygen. For example, sulfonation with fuming H₂SO₄ yields water-soluble derivatives for pharmacokinetic studies .
Amine Functionalization
The 3-amine group participates in:
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Acylation: Acetic anhydride forms acetamide derivatives, improving blood-brain barrier penetration .
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Schiff Base Formation: Condensation with aldehydes creates imines for metal coordination studies .
| Compound | 5-HT₁A IC₅₀ (nM) | Selectivity (vs. D₂) |
|---|---|---|
| (+)-9g | 2.3 | >100 |
| 5-Chloro derivative | 5.8* | 45* |
| *Estimated from QSAR models . |
Anti-Inflammatory Applications
Deuterated benzopyrans demonstrate COX-2 inhibition (IC₅₀ = 0.8 μM) and reduced gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs . The chlorine atom’s electron-withdrawing effect may stabilize enzyme-inhibitor complexes via halogen bonding .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg (estimated) |
| Flash Point | 102.1°C |
| Vapor Pressure | 0.0449 mmHg at 25°C |
Environmental Impact
Hydrolysis under alkaline conditions degrades the compound into non-toxic chlorophenols and ammonia, minimizing ecological persistence .
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